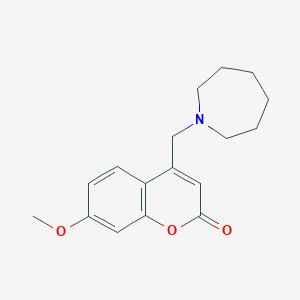

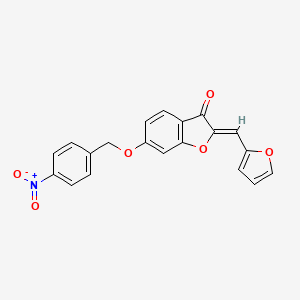

4-(Azepan-1-ylmethyl)-7-methoxychromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

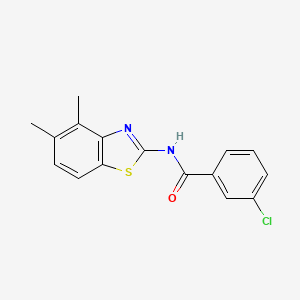

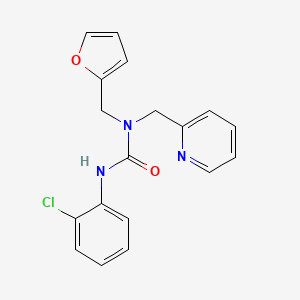

Azepane is a seven-membered heterocyclic compound containing nitrogen. It’s used in various fields of chemistry due to its versatile reactivity. Chromenone is a class of organic compounds with a backbone consisting of a benzene ring fused to a pyran ring, with a carbonyl group at the 2-position . The methoxy group attached at the 7-position could potentially influence the compound’s reactivity and properties.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azepane ring and the chromenone ring in separate steps, followed by their connection via a methylene bridge. The methoxy group could be introduced through a methylation reaction .Molecular Structure Analysis

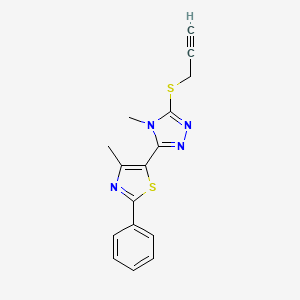

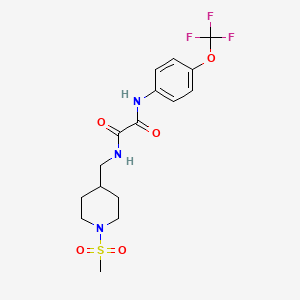

The compound’s structure features both isoxazole and azepane rings. The isoxazole ring is a five-membered aromatic heterocycle with oxygen and nitrogen atoms, while the azepane ring is a seven-membered saturated heterocycle containing nitrogen.Chemical Reactions Analysis

The reactivity of isoxazole and azepane rings can be inferred from related studies. Isoxazole rings can undergo isomerization under certain conditions. Azepane derivatives, such as 1H-azepine-4-amino-4-carboxylic acid, have been synthesized and incorporated into peptides, indicating the potential for these structures to participate in peptide synthesis.Physical And Chemical Properties Analysis

While specific physical and chemical properties of this compound are not directly reported, related compounds provide some context. The solubility, melting points, and stability of isoxazole and azepane derivatives can vary widely depending on the substituents and the overall molecular structure .Applications De Recherche Scientifique

Synthesis and Biological Properties

4-(Azepan-1-ylmethyl)-7-methoxychromen-2-one is a compound that has garnered interest due to its potential in various scientific research fields. The compound's synthesis and biological properties have been explored to understand its applications better.

One of the primary areas of interest lies in the synthesis of novel compounds with potential biological activities. For instance, research on silicon phthalocyanines incorporating azepane derivatives, similar in structure to 4-(Azepan-1-ylmethyl)-7-methoxychromen-2-one, has shown these compounds exhibit efficient DNA binding activity. This activity suggests their potential as DNA-targeting agents for photodynamic therapy (PDT) (Uslan & Sesalan, 2013). Furthermore, azepane derivatives have been evaluated as protein kinase B (PKB) inhibitors, indicating their possible use in developing new therapeutic agents for diseases related to protein kinase activity (Breitenlechner et al., 2004).

Another notable application is in the development of fluorescent cation sensors. A study has reported a coumarin-based fluorescent photoinduced electron transfer cation sensor capable of indicating the presence of Zn2+, Cd2+, and Pb2+ ions through a fluorescence signal. This research highlights the compound's potential in environmental monitoring and heavy metal detection (Kulatilleke, Silva, & Eliav, 2006).

Propriétés

IUPAC Name |

4-(azepan-1-ylmethyl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-20-14-6-7-15-13(10-17(19)21-16(15)11-14)12-18-8-4-2-3-5-9-18/h6-7,10-11H,2-5,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDBRQIFFRQXAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Dibenzylamino)ethyl]aniline](/img/structure/B2641416.png)

![1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2641419.png)

![methyl 3-carbamoyl-2-(2-(ethylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2641427.png)

![N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2641431.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2641432.png)